2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine - 946302-53-0

2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine

Catalog Number: EVT-2895196
CAS Number: 946302-53-0
Molecular Formula: C22H24N4O3S
Molecular Weight: 424.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a derivative of Prottremin [(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol], a molecule that has shown antiparkinsonian activity in several animal models of Parkinson's disease [].

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis, adenosine regulation, and chemotherapy []. It demonstrates higher selectivity for ENT2 compared to ENT1.

5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles

Compound Description: This series of benzoxazoles incorporates both piperazine and fluorine moieties, known for their pharmaceutical advantages []. Some compounds within this group demonstrated potential anticancer activity against human A-549 lung carcinoma cells.

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 acts as a dual Src/Abl kinase inhibitor exhibiting potent antitumor activity in preclinical studies []. It significantly inhibited the growth of hematological and solid tumor cell lines.

Compound Description: This series of compounds explores the impact of different heteroaromatic substituents at the C-3 position of 1-(4-methylpiperazin-1-yl)isoquinolines on their anticancer activity []. Derivatives with 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents exhibited the most potent anticancer activities.

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

Compound Description: FMPD is under investigation as a potential novel antipsychotic with a high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors []. It displays a lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine.

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

Compound Description: This compound is a clinical candidate developed as an antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs) []. It exhibits a more balanced cIAP-XIAP profile compared to previous peptidomimetic IAP antagonists.

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: These compounds represent a novel series investigated for their antimicrobial activity []. They showed promising results against various bacterial and fungal strains, particularly against Escherichia coli, Bacillus cereus, and Candida albicans.

5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Compound Description: The crystal structure of this compound has been determined and analyzed [].

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: 7x is a potent cyano pyridopyrimidine compound that acts as a multikinase inhibitor, specifically targeting CDK4/CYCLIN D1 and ARK5 kinases []. It exhibits potent in vitro cytotoxicity and in vivo tumor regression properties.

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) derivatives

Compound Description: These analogs of SN79 are high-affinity sigma-2 receptor ligands being investigated for their roles in cancer and neurodegenerative disease []. They exhibit diverse effects, including inducing cell death and stimulating glycolytic pathways.

7-hidroksi-8-[(4-methylpiperazin-1-yl)methyl]-2H-kromen-2-one

Compound Description: This compound's chemical activity, molecular properties, and potential as an optical material have been investigated using density functional theory (DFT) calculations []. The study also analyzed its molecular docking interactions with the PDB:2YCF protein.

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 []. This compound shows significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3.

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 acts as a potent and selective PARP1 inhibitor and PARP1-DNA trapper []. It exhibits high selectivity for PARP1 over other PARP family members and shows excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model.

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

Compound Description: This compound is the hydrochloride salt of an amine and its crystal structure has been analyzed, particularly in comparison to a fluorinated analog [].

Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283)

Compound Description: AZD1283 is a known P2Y12 antagonist. Researchers used this compound as a starting point to develop novel bicyclic pyridine derivatives with improved metabolic stability [].

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

Compound Description: S 18126 is a potent, selective, and competitive antagonist of dopamine D4 receptors []. In vitro and in vivo studies compared its pharmacological profile to L 745,870 and raclopride, revealing its weak impact on dopaminergic transmission and limited antipsychotic or extrapyramidal effects.

6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide

Compound Description: This compound acts as a potent antagonist of the neurokinin-2 (hNK(2)) receptor [].

6-(4-cyclopropyl-piperidin-1-yl)-2'-methyl-[3,4']bipyridine

Compound Description: This compound and its derivatives have been identified for their interaction with histamine H3 receptors [].

[O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione ([11C]MPT)

Compound Description: [11C]MPT is a radioligand designed for positron emission tomography (PET) imaging of serotonin-1A (5-HT1A) receptors in the central nervous system []. This selective 5-HT1A agonist, labeled with the positron emitter 11C, allows for the visualization and quantification of these receptors.

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 acts as a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) []. It exhibits a 229-fold selectivity for ACAT-1 over ACAT-2 and demonstrates improved aqueous solubility and oral absorption compared to earlier compounds.

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist [].

Methyl 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates

Compound Description: This series of compounds, synthesized from 5-chloro-2-nitroaniline and various N-monosubstituted piperazines, was evaluated for anthelmintic activity against Trichinella spiralis [].

5(6)-(benzimidazol-2-ylcarbamoyl) and (4-substituted piperazin-1-yl)benzimidazoles

Compound Description: This series of benzimidazole derivatives was synthesized and tested for their anthelmintic activity against a variety of parasites []. Notably, some compounds showed significant efficacy against Hymenolepis nana in rats and Litomosoides carinii in cotton rats.

9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12)

Compound Description: This indeno[1,2-c]quinolin-11-one derivative exhibited strong antiproliferative activity against various cancer cell lines [].

3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-phenylamino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

Compound Description: Multiple crystal forms of this compound have been reported, highlighting its potential for pharmaceutical formulation []. It has shown particular promise in treating angiogenic eye diseases.

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid derivatives

Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity [].

6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

Compound Description: WAY-207024 acts as an orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) [].

6-[123I]Iodo-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine ([123I]-1)

Compound Description: [123I]-1 is a potent and selective dopamine D4 agonist studied as a potential SPECT agent for imaging the dopamine D4 receptor [].

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

Compound Description: This compound demonstrated significant anti-ischemic activity by prolonging the survival time of mice in an acute cerebral ischemia model [].

6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

Compound Description: Researchers synthesized this series of cinnolines as potential antifungal agents [].

3-[2-(1-aryl-piperazin-4-yl)ethyl]-3,4-dihydro-3-methyl-6-R-1,2,4-benzotriazines

Compound Description: These benzotriazines, designed with varying substituents on the aromatic nuclei, showed good antihypertensive activity in pharmacological evaluations [].

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor []. It is formed during the oxidative stress degradation of Venetoclax.

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives

Compound Description: These morpholinopyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activity [].

6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one

Compound Description: This compound serves as a critical building block for synthesizing potent antagonists of the fibrinogen receptor []. It is typically prepared from isatoic anhydride through a multi-step synthesis.

3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound's crystal structure has been characterized, revealing specific conformational features and intermolecular interactions [].

Properties

CAS Number

946302-53-0

Product Name

2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine

IUPAC Name

4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Molecular Formula

C22H24N4O3S

Molecular Weight

424.52

InChI

InChI=1S/C22H24N4O3S/c1-18-23-21(16-22(24-18)29-20-10-6-3-7-11-20)25-12-14-26(15-13-25)30(27,28)17-19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3

InChI Key

CSXYLIHTGNRRKV-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.